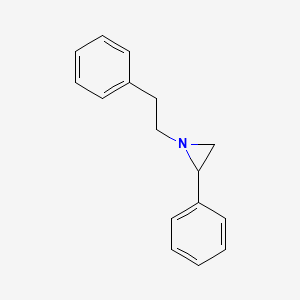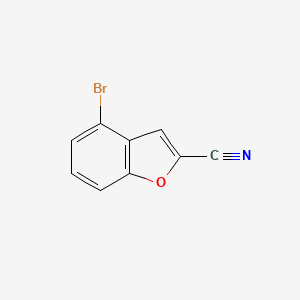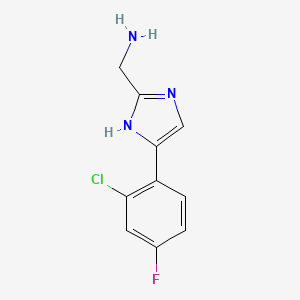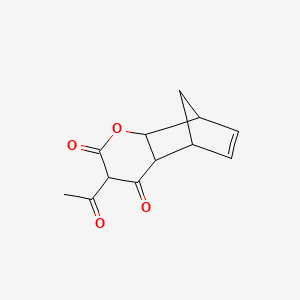
4-Acetyl-6-oxatricyclo(6.2.1.0(2,7))undec-9-ene-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-acetyl-4a,5,8,8a-tetrahydro-2H-5,8-methanochromene-2,4(3H)-dione” is a complex organic compound that belongs to the class of chromenes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-acetyl-4a,5,8,8a-tetrahydro-2H-5,8-methanochromene-2,4(3H)-dione” typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in the treatment of diseases where chromene derivatives have shown efficacy.
Industry
Industrially, this compound might be used in the synthesis of dyes, pigments, or other materials where chromene structures are beneficial.
作用機序
The mechanism of action for “3-acetyl-4a,5,8,8a-tetrahydro-2H-5,8-methanochromene-2,4(3H)-dione” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
- 4H-chromene-4-one
- 2H-chromene-2,4(3H)-dione
- 5,8-dihydro-2H-chromene-2,4(3H)-dione
Uniqueness
“3-acetyl-4a,5,8,8a-tetrahydro-2H-5,8-methanochromene-2,4(3H)-dione” is unique due to its specific acetyl and methanochromene structure, which may confer distinct chemical and biological properties compared to other chromene derivatives.
特性
CAS番号 |
6283-52-9 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC名 |
5-acetyl-3-oxatricyclo[6.2.1.02,7]undec-9-ene-4,6-dione |
InChI |
InChI=1S/C12H12O4/c1-5(13)8-10(14)9-6-2-3-7(4-6)11(9)16-12(8)15/h2-3,6-9,11H,4H2,1H3 |
InChIキー |
DUAALEOQNKETTM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1C(=O)C2C3CC(C2OC1=O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)
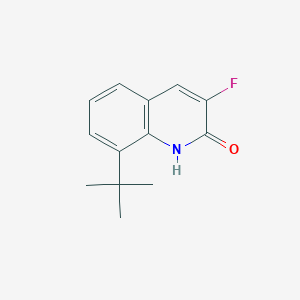
![1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11882657.png)

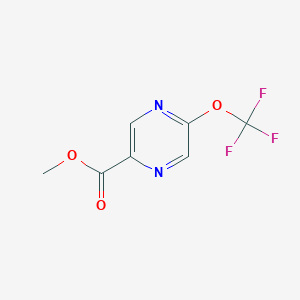
![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)
![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)
